molecular formula C17H19N5O9S B11410610 3-[(acetyloxy)methyl]-7-{[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

3-[(acetyloxy)methyl]-7-{[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B11410610
M. Wt: 469.4 g/mol
InChI Key: GLDGDCSEABFHHL-UHFFFAOYSA-N
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Description

3-[(acetyloxy)methyl]-7-{[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-8-oxo-5-thia-1-azabicyclo[420]oct-2-ene-2-carboxylic acid is a complex organic compound with a unique structure that includes a bicyclic core, a thia-azabicyclo ring, and various functional groups such as acetyloxy, methoxy, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(acetyloxy)methyl]-7-{[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-8-oxo-5-thia-1-azabicyclo[42 The synthetic route typically starts with the preparation of the bicyclic core through a series of cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. The scalability of the synthesis is also a key consideration in industrial production.

Chemical Reactions Analysis

Types of Reactions

3-[(acetyloxy)methyl]-7-{[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify functional groups such as nitro groups.

    Substitution: The compound can undergo substitution reactions to replace specific functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield compounds with additional oxygen-containing functional groups, while reduction reactions may yield compounds with reduced functional groups.

Scientific Research Applications

3-[(acetyloxy)methyl]-7-{[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and formulation.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-[(acetyloxy)methyl]-7-{[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The specific molecular targets and pathways involved depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-[(acetyloxy)methyl]-7-{[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid include other bicyclic compounds with thia-azabicyclo rings and various functional groups. Examples include:

  • This compound analogs with different substituents on the bicyclic core.
  • Compounds with similar functional groups but different core structures.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its bicyclic core structure. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.

Properties

Molecular Formula

C17H19N5O9S

Molecular Weight

469.4 g/mol

IUPAC Name

3-(acetyloxymethyl)-7-[2-(3-methoxy-4-nitropyrazol-1-yl)propanoylamino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C17H19N5O9S/c1-7(20-4-10(22(28)29)14(19-20)30-3)13(24)18-11-15(25)21-12(17(26)27)9(5-31-8(2)23)6-32-16(11)21/h4,7,11,16H,5-6H2,1-3H3,(H,18,24)(H,26,27)

InChI Key

GLDGDCSEABFHHL-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1C2N(C1=O)C(=C(CS2)COC(=O)C)C(=O)O)N3C=C(C(=N3)OC)[N+](=O)[O-]

Origin of Product

United States

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